2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO2. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but different position of the chloro and hydroxy groups.
1-(4-amino-2-hydroxyphenyl)ethan-1-one: Lacks the chloro group but has a similar core structure.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a bromine atom instead of chlorine.
Uniqueness
2-Amino-1-(2-chloro-5-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups in conjunction with a chloro-substituted phenyl ring makes it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-3,11H,4,10H2 |
InChI Key |
YHJQLDOGZFJAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CN)Cl |
Origin of Product |
United States |
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